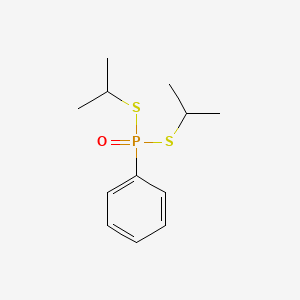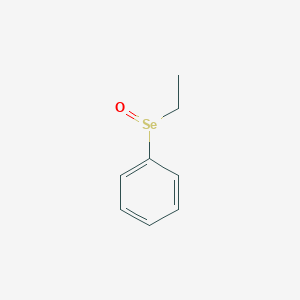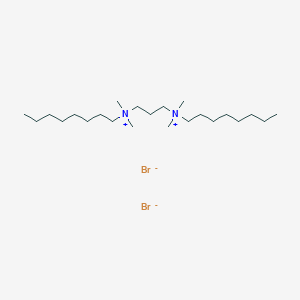![molecular formula C14H14BrNTe B14470782 4-[(3-Bromophenyl)tellanyl]-N,N-dimethylaniline CAS No. 65688-51-9](/img/structure/B14470782.png)
4-[(3-Bromophenyl)tellanyl]-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Bromophenyl)tellanyl]-N,N-dimethylaniline is an organotellurium compound with the molecular formula C14H14BrNTe It is characterized by the presence of a tellurium atom bonded to a bromophenyl group and a dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Bromophenyl)tellanyl]-N,N-dimethylaniline typically involves the reaction of 3-bromophenyl telluride with N,N-dimethylaniline under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which utilizes palladium as a catalyst and boron reagents to facilitate the formation of the carbon-tellurium bond . The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or ethanol, and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional steps to ensure purity and consistency. This includes the use of advanced purification techniques such as recrystallization and chromatography. The choice of reagents and solvents may also be optimized for cost-effectiveness and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Bromophenyl)tellanyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states, often using reducing agents like sodium borohydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Various substituted phenyl tellurium compounds.
Scientific Research Applications
4-[(3-Bromophenyl)tellanyl]-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tellurium bonds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(3-Bromophenyl)tellanyl]-N,N-dimethylaniline involves its interaction with molecular targets through its tellurium atom. The tellurium atom can form bonds with various biological molecules, potentially disrupting their normal function. This can lead to effects such as inhibition of enzyme activity or interference with cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Chlorophenyl)tellanyl]-N,N-dimethylaniline
- 4-[(4-Bromophenyl)tellanyl]-N,N-dimethylaniline
- 4-[(4-Methoxyphenyl)tellanyl]-N,N-dimethylaniline
Uniqueness
4-[(3-Bromophenyl)tellanyl]-N,N-dimethylaniline is unique due to the presence of the bromine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This distinguishes it from similar compounds with different substituents on the phenyl ring, potentially leading to different chemical and biological properties .
Properties
CAS No. |
65688-51-9 |
|---|---|
Molecular Formula |
C14H14BrNTe |
Molecular Weight |
403.8 g/mol |
IUPAC Name |
4-(3-bromophenyl)tellanyl-N,N-dimethylaniline |
InChI |
InChI=1S/C14H14BrNTe/c1-16(2)12-6-8-13(9-7-12)17-14-5-3-4-11(15)10-14/h3-10H,1-2H3 |
InChI Key |
DQYSYDLZNRGLLF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)[Te]C2=CC=CC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6,6-Trimethyl-5-[(trimethylsilyl)oxy]heptan-3-one](/img/structure/B14470707.png)
![tert-Butyl(dimethyl)[(2-methylpent-1-en-3-yl)oxy]silane](/img/structure/B14470711.png)
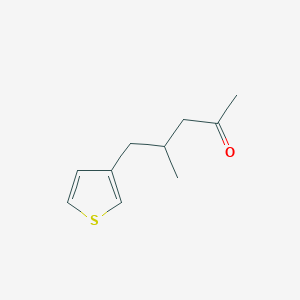
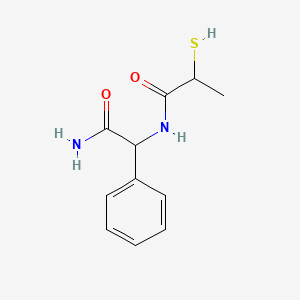
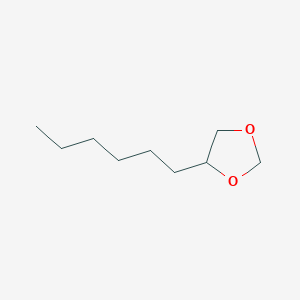
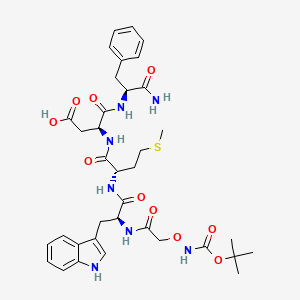
![6-Nitro-1,3-diphenyl-2H-cycloocta[c]pyrrole](/img/structure/B14470725.png)

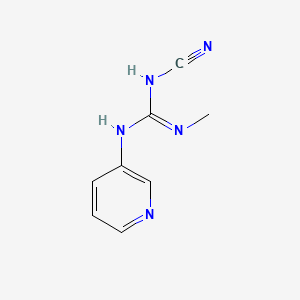
![Naphtho[2,1-b]thiophene, 1-methyl](/img/structure/B14470759.png)

